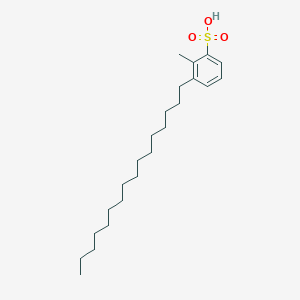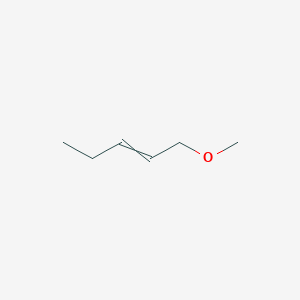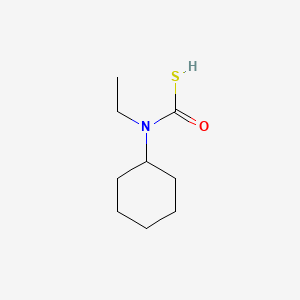
Carbamothioic acid, cyclohexylethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, cyclohexylethyl-, involves the reaction of cyclohexylamine with carbon disulfide, followed by alkylation with ethyl iodide. The reaction conditions typically require a solvent such as ethanol and a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Carbamothioic acid, cyclohexylethyl-, undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thiocarbamate group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiocarbamate group can undergo nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions .
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiocarbamates .
Aplicaciones Científicas De Investigación
Carbamothioic acid, cyclohexylethyl-, has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiocarbamate derivatives.
Biology: Studied for its effects on plant physiology and its role as a herbicide.
Medicine: Investigated for potential therapeutic applications due to its ability to inhibit acetylcholinesterase.
Industry: Utilized in the agricultural sector for weed control in various crops
Mecanismo De Acción
The primary mechanism of action of carbamothioic acid, cyclohexylethyl-, is the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to prolonged nerve signal transmission and eventual paralysis of the target organism .
Comparación Con Compuestos Similares
Similar Compounds
- EPTC (S-ethyl dipropylthiocarbamate)
- Molinate (S-ethyl hexahydro-1H-azepine-1-carbothioate)
- Pebulate (S-propyl butylethylthiocarbamate)
Uniqueness
Carbamothioic acid, cyclohexylethyl-, is unique due to its specific molecular structure, which provides selective herbicidal activity against a broad spectrum of weeds while being relatively safe for the crops it is used on. Its ability to inhibit acetylcholinesterase also sets it apart from other herbicides that may target different pathways .
Propiedades
Número CAS |
71193-01-6 |
|---|---|
Fórmula molecular |
C9H17NOS |
Peso molecular |
187.30 g/mol |
Nombre IUPAC |
cyclohexyl(ethyl)carbamothioic S-acid |
InChI |
InChI=1S/C9H17NOS/c1-2-10(9(11)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12) |
Clave InChI |
OAVZKNPXSOCTMP-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCCCC1)C(=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![2-{[(Trimethylsilyl)oxy]methyl}prop-2-enenitrile](/img/structure/B14477179.png)
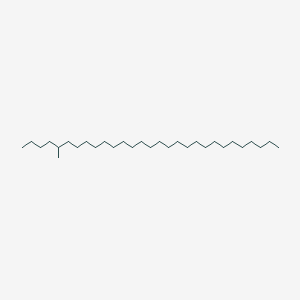
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)


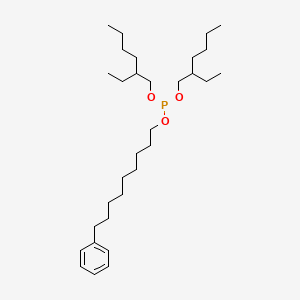
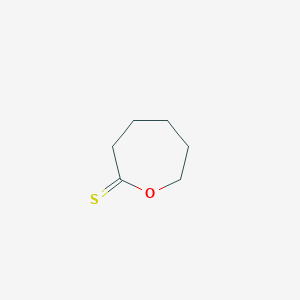
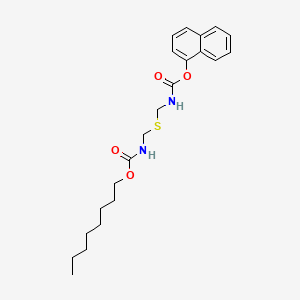
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)

